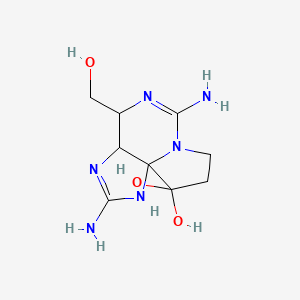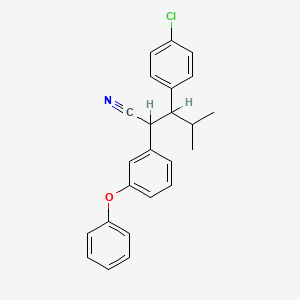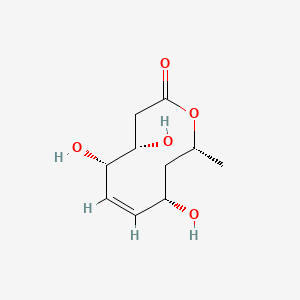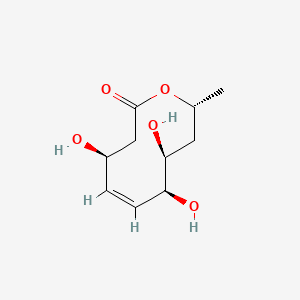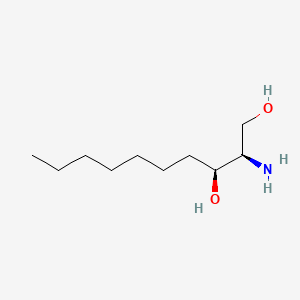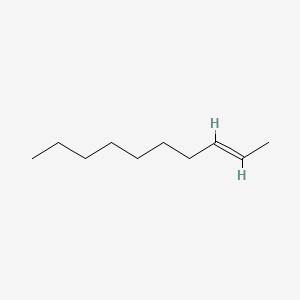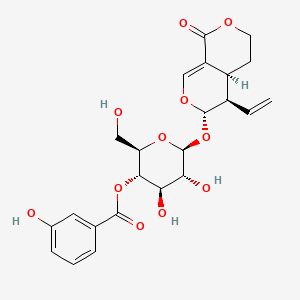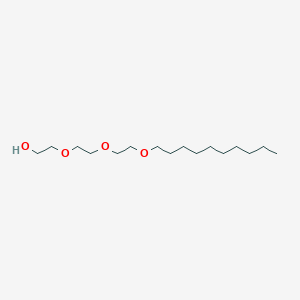
Deethylindanomycin
Vue d'ensemble
Description
Deethylindanomycin (also known as omomycin) is an unusual pyrrollic ionophore related to indanomycin. It has activity against Gram-positive bacteria and coccidia .
Synthesis Analysis
Deethylindanomycin and its related antibiotics were isolated from the cultured broth of marine Streptomyces antibioticus strain PTZ0016 . The structures of these compounds were characterized based on NMR, HR-ESI-MS, and CD evidences .Molecular Structure Analysis
Deethylindanomycin contains a total of 76 bonds; 37 non-H bonds, 10 multiple bonds, 8 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 aliphatic carboxylic acid, and 1 ketone .Chemical Reactions Analysis
Deethylindanomycin and its related compounds showed in vitro activity against Staphylococcus aureus .Physical And Chemical Properties Analysis
The molecular weight of Deethylindanomycin is 465.6 g/mol .Applications De Recherche Scientifique
Antibacterial Activity
Deethylindanomycin is a novel pyrrole-ether antibiotic produced by a strain of Streptomyces setonii . It is active in vitro against Gram-positive bacteria . This makes it a potential candidate for the development of new antibacterial drugs.
Anticoccidial Activity
Deethylindanomycin has shown to be effective against coccidia . Coccidia are microscopic parasites that cause coccidiosis, a disease that can be fatal in animals, particularly poultry. Therefore, Deethylindanomycin could be used in the treatment or prevention of coccidiosis.
Ionophoric Properties
Deethylindanomycin has ionophoric properties . It can transport monovalent and divalent cations across solvent barriers . This unique property could be exploited in various scientific applications, such as the study of ion transport mechanisms.
Insecticidal Activity
Deethylindanomycin has shown insecticidal activity . It can reduce the number of certain insects, such as the tobacco hornworm and the corn earworm . This suggests that Deethylindanomycin could be used as an environmentally friendly insecticide.
Antitumor Activity
Deethylindanomycin has demonstrated some degree of inhibitory effect on human breast cancer cells (MDA-MB-231) and human liver adenocarcinoma cells (HepG-2) . This suggests that Deethylindanomycin could potentially be used in cancer treatment.
Chemical Synthesis and Biosynthesis
The chemical structure and significant biological activity of Deethylindanomycin have attracted the interest of chemists and biologists . Many chemists have attempted to synthesize it, and biologists have studied the biosynthesis mechanism of natural products with this unique structure .
Mécanisme D'action
Target of Action
Deethylindanomycin, also known as 16-Deethylindanomycin, is a pyrrole-ether antibiotic . It is produced by a strain of Streptomyces setonii . The primary targets of Deethylindanomycin are Gram-positive bacteria and coccidia . These organisms are responsible for a variety of infections in humans and animals.
Mode of Action
It is known to act as an ionophore in lipid bilayer membranes . Ionophores are compounds that transport ions across the cell membrane. Deethylindanomycin is more selective for potassium ions than calcium, magnesium, and sodium ions . This ion transport mechanism disrupts the normal ion balance in the cell, leading to cell death.
Result of Action
The primary result of Deethylindanomycin’s action is the death of Gram-positive bacteria and coccidia . By disrupting ion balance in these organisms, Deethylindanomycin causes cellular dysfunction leading to cell death. This makes it effective as an antibiotic.
Propriétés
IUPAC Name |
(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFOQSMGNAIJM-IWHHVUORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346667 | |
| Record name | 16-Deethylindanomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106803-22-9, 117615-33-5 | |
| Record name | Omomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Deethylindanomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Deethylindanomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




